

Elucidating the Structure of Aureusimine B: An NMR Spectroscopy Application Note

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Compound of Interest		
Compound Name:	Aureusimine B	
Cat. No.:	B10770025	Get Quote

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the human pathogen Staphylococcus aureus. As a potential virulence factor, the detailed structural characterization of Aureusimine B is crucial for understanding its biological function and for potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of small molecules like Aureusimine B. This application note provides a detailed overview of the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structure elucidation and assignment of Aureusimine B.

Data Presentation

The structural elucidation of **Aureusimine B** was achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The following tables summarize the assigned chemical shifts and key correlations.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (126 MHz, CDCl₃) Data for Aureusimine B



Position	¹H Chemical Shift (δ, ppm)	Multiplicity	J (Hz)	¹³ C Chemical Shift (δ, ppm)
Phenylalanine Moiety				
1 (C=O)	-	-	-	169.70
2 (α-CH)	4.32	dd	10.4, 3.7	56.31
3 (β-CH ₂)	2.84	dd	14.5, 10.3	36.80
3.60	m			
4 (C-ipso)	-	-	-	135.77
5, 9 (C-ortho)	7.25	d	7.5	129.27
6, 8 (C-meta)	7.38	t	7.3	129.17
7 (C-para)	7.31	t	7.2	127.60
10 (NH)	5.92	S		
Valine Moiety			_	
1' (C=O)	-	-	-	170.13
2' (α-CH)	3.95	d	2.2	60.39
3' (β-CH)	2.65	m	28.54	
4' (γ-CH ₃)	1.07	d	7.2	19.29
5' (γ-CH₃)	0.91	d	6.7	16.06
6' (NH)	6.01	S		

Note: Data for the phenylalanine moiety is derived from the closely related cyclo(L-Phe-L-Pro) and data for the valine moiety is from cyclo(L-Val-L-Pro) as reported in literature, providing a comprehensive assignment for **Aureusimine B** (cyclo(L-Phe-L-Val)).

Table 2: Key 2D NMR Correlations for Aureusimine B



Proton (δ, ppm)	COSY Correlations HMBC Correlations (δ, ppm) (13C δ, ppm)		HSQC Correlation (¹³C δ, ppm)
Phenylalanine Moiety			
4.32 (α-CH)	2.84, 3.60 (β-CH ₂)	169.70 (C-1), 135.77 (C-4), 129.27 (C-5,9)	56.31
2.84, 3.60 (β-CH ₂)	4.32 (α-CH)	4.32 (α-CH) 135.77 (C-4), 56.31 (C-2)	
7.25 (H-5,9)	7.38 (H-6,8)	135.77 (C-4), 127.60 (C-7)	129.27
7.38 (H-6,8)	7.25 (H-5,9), 7.31 (H- 7)	129.27 (C-5,9)	129.17
7.31 (H-7)	7.38 (H-6,8)	135.77 (C-4)	127.60
5.92 (NH)	-	169.70 (C-1), 56.31 (C-2)	-
Valine Moiety			
3.95 (α-CH)	2.65 (β-CH)	170.13 (C-1'), 28.54 (C-3'), 19.29 (C-4'), 16.06 (C-5')	60.39
2.65 (β-CH)	3.95 (α-CH), 1.07, 0.91 (γ-CH ₃)	170.13 (C-1'), 60.39 (C-2'), 19.29 (C-4'), 16.06 (C-5')	28.54
1.07 (γ-CH₃)	2.65 (β-CH)	60.39 (C-2'), 28.54 (C-3'), 16.06 (C-5')	19.29
0.91 (γ-CH ₃)	2.65 (β-CH)	60.39 (C-2'), 28.54 (C-3'), 19.29 (C-4')	16.06
6.01 (NH)	-	170.13 (C-1'), 60.39 (C-2')	-

Experimental Protocols



1. Sample Preparation

- Compound: Aureusimine B (cyclo(L-Phe-L-Val))
- Solvent: Chloroform-d (CDCl₃)
- Concentration: 5-10 mg of the purified compound was dissolved in 0.5 mL of CDCl3.
- Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

• ¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.99 s

Spectral Width: 8278 Hz

Temperature: 298 K

13C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.36 s

• Spectral Width: 30000 Hz

• Temperature: 298 K



COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Number of Scans: 2

Increments: 256

Spectral Width (F1 and F2): 5000 Hz

Temperature: 298 K

• HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 4

Increments: 256

Spectral Width (F2): 5000 Hz

Spectral Width (F1): 20000 Hz

• Temperature: 298 K

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgpndqf

Number of Scans: 8

Increments: 256

Spectral Width (F2): 5000 Hz

Spectral Width (F1): 25000 Hz

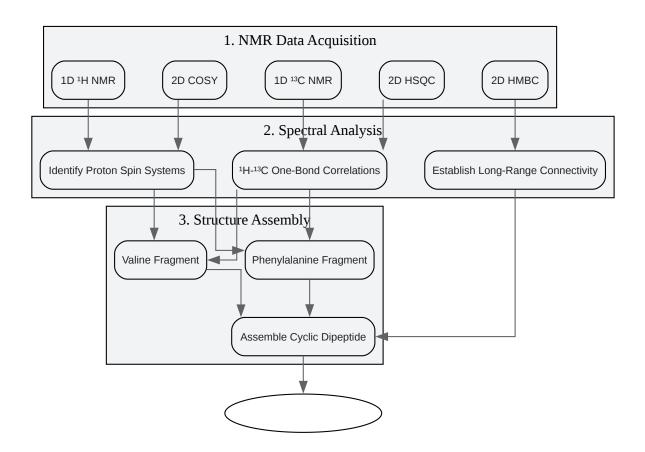
Long-range coupling delay (d6): 60 ms



o Temperature: 298 K

Structure Elucidation Workflow & Signaling Pathway

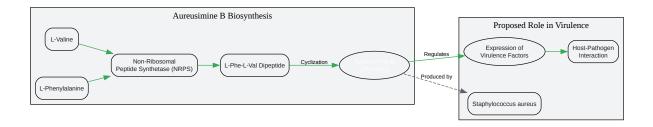
The following diagrams illustrate the logical workflow for the structure elucidation of **Aureusimine B** using NMR spectroscopy and a simplified representation of its proposed role in S. aureus virulence.



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Caption: NMR Structure Elucidation Workflow for Aureusimine B.





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Caption: Biosynthesis and Proposed Virulence Role of **Aureusimine B**.

Conclusion

The comprehensive analysis of 1D and 2D NMR data has enabled the complete structural elucidation and spectral assignment of **Aureusimine B**. The detailed protocols and tabulated data provided in this application note serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery who are investigating cyclic dipeptides and their biological roles. The application of these NMR techniques is fundamental for the unambiguous characterization of novel secondary metabolites.

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